molecular formula C8H8ClN3O2S B3147138 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride CAS No. 61552-52-1

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride

Cat. No.: B3147138
CAS No.: 61552-52-1
M. Wt: 245.69 g/mol
InChI Key: MEWYUZLESQFFTG-UHFFFAOYSA-N
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Description

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride is a chemical compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride typically involves the reaction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfonyl chloride group at the 3-position of the pyrazolo[1,5-a]pyrimidine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle chlorosulfonic acid and other hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols.

    Oxidation and Reduction Reactions:

Major Products Formed

Scientific Research Applications

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or other biomolecules. This reactivity can be exploited to design inhibitors that target specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride lies in its sulfonyl chloride group, which imparts distinct reactivity and potential for derivatization.

Properties

IUPAC Name

5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O2S/c1-5-3-6(2)12-8(11-5)7(4-10-12)15(9,13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWYUZLESQFFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)S(=O)(=O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301196821
Record name 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301196821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61552-52-1
Record name 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61552-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301196821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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